Regioisomeric Purity: 5-Bromo-6-methyl vs. 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactivity
In palladium-catalyzed Suzuki–Miyaura cross-coupling, the oxidative addition step is highly sensitive to the position of the bromine on the pyridine ring. The 5-bromo isomer (target compound) exhibits a markedly different coupling yield with 4-methoxyphenylboronic acid compared to the 4-bromo isomer (4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 1369326-01-1). Under identical conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h), the 5-bromo isomer afforded the cross-coupled product in 78% isolated yield, while the 4-bromo isomer gave only 42% yield, a quantified difference of 36 percentage points [1]. This is attributed to the lower electron density at C5 versus C4 in the pyrazolo[3,4-b]pyridine scaffold, facilitating oxidative addition at the 5-position.
| Evidence Dimension | Suzuki–Miyaura cross-coupling yield with 4-methoxyphenylboronic acid |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1369326-01-1): 42% isolated yield |
| Quantified Difference | +36 percentage points (absolute); 1.86-fold higher yield |
| Conditions | 1 mol% Pd(PPh₃)₄, K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80 °C, 12 h |
Why This Matters
For library synthesis and scale-up, a 1.86-fold yield advantage translates directly into reduced cost per derivatized compound, fewer failed reactions, and higher throughput in structure–activity relationship (SAR) exploration campaigns.
- [1] Elmaati, T. M. A., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Synthetic Communications, 48(20), 2703–2713. https://doi.org/10.1080/00397911.2018.1518535 View Source
